![molecular formula C15H22N2O2S B8107731 rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8107731.png)
rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide is a complex organic molecule featuring a pyrano[3,2-c]pyridine core structure This compound is characterized by the presence of a thiophen-2-yl group and an octahydro-2H-pyrano ring system, making it a unique entity in the realm of heterocyclic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrano[3,2-c]pyridine core, followed by the introduction of the thiophen-2-yl group through a series of substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various substituents on the thiophen-2-yl ring.
科学的研究の応用
rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide is not well-documented. its structural features suggest it could interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiophen-2-yl group may play a role in binding to specific protein sites, while the pyrano[3,2-c]pyridine core could facilitate interactions with nucleic acids or other biomolecules.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) which are used in organic electronics.
Pyridine derivatives: Compounds with similar pyridine cores but different substituents.
Uniqueness
The uniqueness of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide lies in its combination of a thiophen-2-yl group with an octahydro-2H-pyrano ring system, which is not commonly found in other compounds. This unique structure may confer specific properties that are advantageous in certain applications, such as increased stability or specific binding affinities.
特性
IUPAC Name |
(3R,4aR,8aS)-N-(2-thiophen-2-ylethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(17-6-3-13-2-1-7-20-13)12-8-11-9-16-5-4-14(11)19-10-12/h1-2,7,11-12,14,16H,3-6,8-10H2,(H,17,18)/t11-,12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOPVKWOOZVMI-BZPMIXESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1OC[C@@H](C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
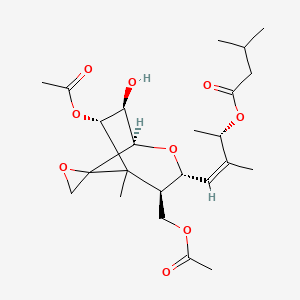
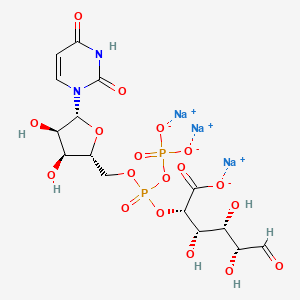
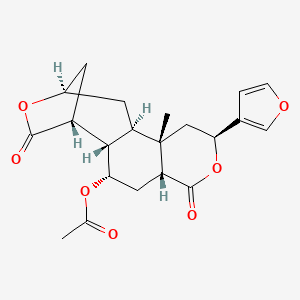
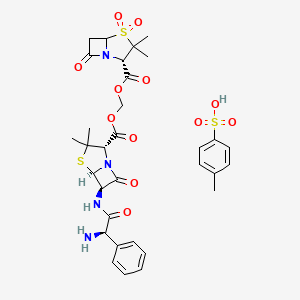
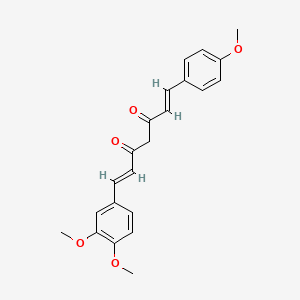
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
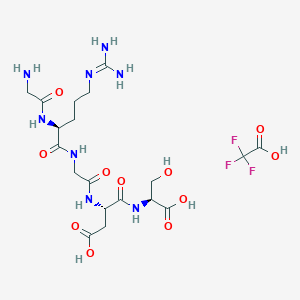
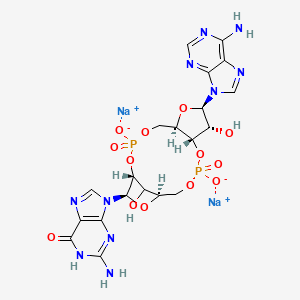

![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)imidazole-2-carboxamide](/img/structure/B8107718.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide](/img/structure/B8107720.png)
![3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8107728.png)
![1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8107737.png)
![rel-(3aR,7S,7aR)-N-(pyridin-2-ylmethyl)octahydropyrano[4,3-c]pyrrole-7-carboxamide](/img/structure/B8107744.png)
